molecular formula C9H10N2O3 B1614742 [(Anilinocarbonyl)amino]acetic acid CAS No. 3016-39-5

[(Anilinocarbonyl)amino]acetic acid

Cat. No.: B1614742
CAS No.: 3016-39-5
M. Wt: 194.19 g/mol
InChI Key: FLQZMUXFJLKXGY-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Organic and Amino Acid Chemistry Research

The conceptual origins of [(Anilinocarbonyl)amino]acetic acid can be traced back to the foundational principles of amino acid and urea (B33335) chemistry. The synthesis of urea by Friedrich Wöhler in 1828 shattered the doctrine of vitalism and laid the groundwork for the synthesis of a vast array of organic compounds, including urea derivatives. The core reaction for forming the ureido linkage in this compound involves the reaction of an isocyanate with an amino acid.

A key synthetic route to hydantoic acids, the class of compounds to which this compound belongs, involves the reaction of an amino acid or its salt with an isocyanate. Specifically, the preparation of what would be the sodium salt of this compound is described through the reaction of phenyl isocyanate with sodium glycinate. chemicalbook.com This reaction highlights a fundamental transformation in organic chemistry: the nucleophilic addition of the amino group of glycine (B1666218) to the electrophilic carbonyl carbon of phenyl isocyanate.

Historically, challenges in such syntheses included the competing reaction of the highly water-reactive isocyanate with the aqueous solvent, leading to the formation of undesired diarylurea byproducts. chemicalbook.com To circumvent this, early methods involved the slow addition of the isocyanate to an alkaline aqueous solution of the amino acid salt. chemicalbook.com Later developments explored biphasic reaction conditions to improve yields and reaction times. chemicalbook.com

Structural Significance and Classification as a N-Substituted Glycine Derivative

This compound is classified as an N-substituted glycine derivative. Glycine, the simplest proteinogenic amino acid, provides the core α-amino acid structure. chemguide.co.uk The defining feature of this compound is the substitution at the nitrogen atom of the glycine backbone with an anilinocarbonyl group (also known as a phenylurea group).

This N-substitution has profound structural implications. Unlike peptides where the side chains are attached to the α-carbon, in N-substituted glycine derivatives like this compound, the substituent is on the nitrogen atom. This modification results in an achiral backbone, as the α-carbon of the glycine moiety remains bonded to two hydrogen atoms.

The presence of both a carboxylic acid group and a urea linkage imparts specific physicochemical properties to the molecule. Amino acids, in general, are crystalline solids with high melting points and are typically soluble in water and insoluble in non-polar organic solvents due to their zwitterionic nature. chemguide.co.uk The introduction of the phenylurea group in this compound, however, increases its molecular weight and introduces a hydrophobic phenyl ring, which can influence its solubility and other physical properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
CAS Number 3016-39-5

Spectroscopic Data of this compound

Spectroscopy Key Features
¹H NMR Expected signals for aromatic protons of the phenyl group, methylene (B1212753) protons of the glycine backbone, and N-H protons of the urea and amide functionalities.
¹³C NMR Expected signals for the carbonyl carbons of the carboxylic acid and urea groups, aromatic carbons, and the methylene carbon of the glycine backbone.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (from both the carboxylic acid and urea), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups like the carboxylic acid and cleavage of the urea linkage.

Note: While general expectations for spectroscopic data can be inferred from the structure, specific, experimentally determined spectra for this compound are not widely published in readily accessible databases.

Interdisciplinary Research Interest and Potential in Advanced Chemical Sciences

While specific research applications for this compound are not extensively documented, its structural motifs suggest potential for interdisciplinary research. N-substituted glycine derivatives, broadly termed peptoids, are of significant interest in medicinal chemistry and materials science. They are recognized as peptide mimics that can exhibit enhanced proteolytic stability and cell permeability, making them attractive scaffolds for drug discovery.

The urea functionality is a common pharmacophore in medicinal chemistry, known to participate in hydrogen bonding interactions with biological targets. nih.gov Therefore, this compound and its derivatives could be explored as building blocks for the synthesis of novel bioactive compounds.

Furthermore, the presence of both a carboxylic acid and N-H groups makes this compound a potential bidentate or bridging ligand in coordination chemistry. wikipedia.orgpurdue.edu The carboxylate group can coordinate to metal ions, while the urea moiety could engage in further interactions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks with interesting structural and functional properties. The ability of amino acid-derived ligands to form stable complexes with metal ions is a well-established area of research. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQZMUXFJLKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282446
Record name n-(phenylcarbamoyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3016-39-5
Record name NSC25862
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(phenylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Anilinocarbonyl Amino Acetic Acid

Established Synthetic Pathways to [(Anilinocarbonyl)amino]acetic acid

The synthesis of this compound can be approached from different starting materials, primarily focusing on the formation of the urea (B33335) bond by reacting a glycine-derived component with a phenyl isocyanate precursor or vice-versa.

Approaches Involving Glycine (B1666218) Core Functionalization

A primary and direct method for the synthesis of this compound involves the functionalization of the amino group of glycine. This is typically achieved by reacting glycine with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the glycine nucleophilically attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the corresponding N-substituted urea.

This reaction is analogous to the well-documented reactions of various amino acids with isocyanates. For instance, studies have shown the successful synthesis of N-(4-methylphenyl-carbamoyl)-L-valine and N-(4-methylphenyl-carbamoyl)-L-aspartic acid by reacting the respective amino acids with 4-methylphenyl isocyanate in a carbonate buffer at elevated temperatures, yielding products in the range of 40-70%. nih.gov A similar strategy can be employed for the synthesis of this compound.

The reaction conditions for the synthesis of N-aryl glycines often involve reacting an aniline (B41778) derivative with an ester of a haloacetic acid, followed by hydrolysis. nih.gov However, the direct reaction of glycine with phenyl isocyanate provides a more atom-economical route to the target molecule. The synthesis of glycine itself can be achieved through methods like the reaction of monochloroacetic acid with ammonium (B1175870) carbonate. youtube.com

Synthesis via Isocyanate or Carbamic Acid Intermediates

An alternative synthetic strategy involves the preparation of a glycine-derived isocyanate intermediate, which can then react with aniline. For example, glycine phenyl ester can be converted to glycine phenyl ester isocyanate by reacting it with diphosgene in the presence of activated charcoal. prepchem.com This isocyanate intermediate can subsequently react with aniline to form the phenylurea linkage. The ester group can then be hydrolyzed to yield the final carboxylic acid product.

Another approach involves the use of carbamic acid intermediates. While not a direct route to this compound, the synthesis of N-carbamoyl-dl-2-(p-hydroxyphenyl)glycine has been reported from broad-bean leaves, which undergoes hydrolysis to the corresponding amino acid. nih.gov This highlights the natural occurrence of related N-carbamoyl amino acids and suggests that synthetic routes mimicking biosynthetic pathways could be explored.

Functional Group Interconversions and Selective Modifications

The presence of a carboxylic acid, a urea linkage, and an aromatic ring in this compound allows for a variety of selective chemical modifications.

Carboxylic Acid Transformations (e.g., esterification, amide formation)

The carboxylic acid moiety of this compound can be readily transformed into esters and amides, which are valuable for modifying the compound's solubility and for creating derivatives with potential biological activity.

Esterification: The esterification of the carboxylic acid can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net For example, L-phenylglycine has been converted to its methyl ester by reaction with methanol (B129727) and sulfuric acid. google.com This method can be applied to this compound to produce its corresponding esters.

Amide Formation: The formation of amides from the carboxylic acid group requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Direct reaction with an amine is generally not feasible as it leads to salt formation. libretexts.org Common methods for amide synthesis include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. rsc.org Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the amide bond formation under milder conditions. libretexts.orgfishersci.it These methods have been successfully applied to the synthesis of amides from N-protected α-amino acids. rsc.org

Table 1: Representative Conditions for Carboxylic Acid Transformations

TransformationReagents and ConditionsProduct TypeReference
EsterificationAlcohol (e.g., Methanol), H₂SO₄, HeatEster google.com
Amide Formation1. SOCl₂ 2. AmineAmide rsc.org
Amide FormationAmine, DCC, HOBtAmide libretexts.orgfishersci.it

Urea/Amide Bond Manipulations

The urea linkage in this compound is relatively stable but can undergo specific transformations, including hydrolysis and cyclization.

Hydrolysis: The urea bond can be cleaved under hydrolytic conditions. Studies on N-(4-methylphenyl-carbamoyl) amino acid adducts have shown that hydrolysis with 6 M HCl at 100°C or 0.3 M NaOH at 100°C can cleave the urea bond to yield the corresponding aniline derivative. nih.gov Acid hydrolysis of N-(4-methylphenyl-carbamoyl)-L-valine and -L-aspartic acid has been shown to yield the respective hydantoins. nih.gov Similarly, hydrolysis of this compound would be expected to yield aniline and glycine under appropriate conditions.

Cyclization to Hydantoins: N-Carbamoyl-α-amino acids can undergo intramolecular cyclization to form hydantoins (2,4-imidazolidinediones). This transformation is often acid-catalyzed. For example, N-carbamoyl-dl-2-(p-hydroxyphenyl)glycine is gradually converted to 5-(p-hydroxyphenyl)hydantoin under weakly acidic conditions. nih.gov A general method for synthesizing hydantoins involves the reaction of an amino acid with potassium cyanate (B1221674) to form a ureido intermediate, which is then cyclized using acid. researchgate.net This suggests that this compound could be cyclized to form 1-phenylhydantoin-3-acetic acid.

Aromatic Ring Functionalization Strategies

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The anilinocarbonylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system.

Halogenation: The halogenation of N-aryl ureas can be achieved using various reagents. A novel protocol for the regioselective ortho-halogenation of N-aryl ureas involves an oxidative halodeboronation, where the urea is first borylated and then treated with a halogen source. nih.gov More direct methods using N-halosuccinimides (NXS) in the presence of a catalytic system, such as thianthrene (B1682798) and trifluoromethanesulfonic acid (TfOH), have also been developed for the halogenation of electron-rich aromatics, including aniline derivatives. nih.govrsc.org

Nitration: The nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. nih.gov The strong activating and ortho-, para-directing nature of the urea substituent would favor the introduction of the nitro group at the positions ortho and para to the urea linkage.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are fundamental methods for introducing alkyl and acyl groups onto aromatic rings. wikipedia.orgbyjus.com However, the presence of the NH group in the urea linkage can complicate these reactions, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Despite this, under carefully controlled conditions, Friedel-Crafts reactions on N-aryl ureas may be possible, leading to further functionalization of the aromatic ring.

Table 2: Electrophilic Aromatic Substitution Reactions on Phenylurea Derivatives

ReactionReagents and ConditionsPosition of SubstitutionReference
HalogenationBBr₃ then NIS/NBSortho nih.gov
HalogenationNXS, Thianthrene, TfOHortho, para nih.gov
NitrationHNO₃, H₂SO₄ortho, para nih.gov

Mechanistic Investigations of Synthesis and Reaction Pathways of this compound

The study of the reaction mechanisms and kinetics of this compound is crucial for understanding its chemical behavior and for optimizing its synthesis and subsequent chemical transformations. While direct mechanistic studies on this compound are not extensively reported in the literature, plausible reaction pathways can be elucidated by analogy to closely related compounds, particularly other hydantoic acid derivatives. The primary reaction pathway of interest for hydantoic acids is their cyclization to form hydantoins.

Elucidation of Reaction Mechanisms

The most anticipated reaction of this compound is its intramolecular cyclization to form 1-phenylhydantoin-3-acetic acid. This transformation can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Cyclization:

In the presence of a strong acid, the cyclization of a hydantoic acid derivative is initiated by the protonation of the carbonyl oxygen of the amide group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom of the terminal ureido group then acts as the nucleophile, attacking the activated carbonyl carbon. This intramolecular attack is the rate-limiting step of the reaction. Following the cyclization, a molecule of water is eliminated to form the stable hydantoin (B18101) ring.

A study on the acid-catalyzed cyclization of substituted hydantoinamides (R³-N(5)H-CO-N(3)R²-CH₂-CO-N(1)HR¹) in hydrochloric acid revealed that the reaction rate is dependent on the rate of attack of the N(5) nitrogen atom on the protonated amide's carbonyl carbon. cas.cz This suggests that for this compound, the phenyl group on the N(5) nitrogen would influence the nucleophilicity of this nitrogen and thus the rate of cyclization.

Base-Catalyzed Cyclization:

Under basic conditions, the cyclization mechanism is initiated by the deprotonation of the ureido nitrogen (N(5)-H), which is the most acidic proton of the urea moiety. This generates a reactive anion. The resulting nucleophilic nitrogen then attacks the carbonyl carbon of the amide group. This intramolecular cyclization is followed by the elimination of a hydroxide (B78521) ion to yield the hydantoin ring.

Research on the base-catalyzed cyclization of substituted amides and nitriles of hydantoic acid has shown that the substitution pattern significantly affects the reaction rate. cas.cz The presence of a phenyl group on the N(5) position was found to cause the greatest acceleration of the cyclization, by as much as four orders of magnitude. cas.cz This is attributed to a substantial increase in the concentration of the reactive anion. cas.cz Therefore, for this compound, a rapid base-catalyzed cyclization would be expected.

In some instances, the cyclization of hydantoic acid amides in an aqueous base can be accompanied by the hydrolysis of the resulting hydantoin. cas.cz

Kinetic Studies and Optimization of Reaction Parameters

Kinetic studies of the cyclization of hydantoic acid derivatives provide valuable insights into the factors that influence the reaction rate, allowing for the optimization of reaction parameters such as catalyst concentration, temperature, and solvent.

Influence of Substituents:

Kinetic investigations have demonstrated the profound impact of substituents on the rate of hydantoin formation. In base-catalyzed cyclizations, substituting the hydrogen at the N(3) and N(5) positions with methyl or phenyl groups accelerates the reaction. cas.cz Conversely, substitution in the amide group can significantly retard the cyclization. cas.cz

For the acid-catalyzed cyclization of hydantoinamides, replacing a hydrogen atom with a methyl group at the N(5) nitrogen approximately doubles the cyclization rate. cas.cz The same substitution at the N(3) nitrogen leads to a 50-fold acceleration, whereas substitution at the N(1) nitrogen results in a 300-fold retardation. cas.cz These findings underscore the sensitivity of the reaction to the electronic and steric effects of the substituents.

Effect of Reaction Medium:

The reaction medium also plays a critical role in the kinetics of cyclization. The rate of base-catalyzed cyclization of hydantoic acid derivatives is significantly faster in water than in methanol (by a factor of 10-100) at the same concentration of lyate ions. cas.cz

Optimization of Reaction Conditions:

Based on analogous systems, the optimal conditions for the cyclization of this compound would likely involve a base catalyst in an aqueous medium to facilitate the formation of the reactive anion and promote a faster reaction rate. The temperature would also be a key parameter to control, as it would influence both the rate of cyclization and the potential for side reactions like hydrolysis.

The following table presents hypothetical kinetic data for the base-catalyzed cyclization of a generic hydantoic acid amide, illustrating the effect of substituent R³ on the observed rate constant (k_obs). This data is based on the trends reported in the literature for analogous compounds. cas.cz

R³ SubstituentCatalystSolventTemperature (°C)k_obs (s⁻¹)
HNaOHWater251.0 x 10⁻⁵
CH₃NaOHWater255.0 x 10⁻⁵
PhenylNaOHWater251.0 x 10⁻¹

This table is illustrative and intended to demonstrate the expected trend in reactivity based on published data for analogous compounds. Actual values for this compound would require experimental determination.

Design and Synthesis of Derivatives and Analogues of Anilinocarbonyl Amino Acetic Acid

Rational Design Principles for Structural Modification

The design of derivatives of [(Anilinocarbonyl)amino]acetic acid is guided by established principles of medicinal and organic chemistry. These principles focus on systematically altering specific parts of the molecule—the phenyl ring, the glycine (B1666218) unit, and the urea (B33335) nitrogens—to achieve desired properties.

Substituent Effects on the Phenyl Ring and Their Synthetic Implications

The nature of substituents on an aromatic ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov EDGs, such as alkyl, hydroxyl, and amino groups, increase the electron density of the phenyl ring, which can enhance its reactivity towards electrophiles. Conversely, EWGs, like nitro, cyano, and carbonyl groups, decrease the ring's electron density, making it less reactive to electrophiles but more susceptible to nucleophilic attack. researchgate.net These electronic effects are transmitted through a combination of inductive and resonance effects. researchgate.net

The synthesis of phenyl-substituted analogues of this compound typically starts with a correspondingly substituted aniline (B41778). The general synthetic route involves the reaction of a substituted phenyl isocyanate with glycine or the reaction of a substituted aniline with an isocyanatoacetic acid derivative. The choice of starting materials is dictated by the availability of the substituted anilines.

Table 1: Examples of Phenyl-Substituted this compound Analogues and Their Synthetic Precursors

Substituent (X) on Phenyl RingPrecursor AnilineElectronic Effect of Substituent
4-Methoxyp-AnisidineElectron-donating
4-Nitrop-NitroanilineElectron-withdrawing
4-Chlorop-ChloroanilineElectron-withdrawing (inductive)
4-Methylp-ToluidineElectron-donating

Alterations to the Glycine Moiety

Modification of the glycine portion of this compound allows for the introduction of chirality and further functionalization. Replacing the α-hydrogens of the glycine with alkyl or aryl groups can lead to the formation of unnatural amino acid derivatives with constrained conformations.

One common approach is the alkylation of a glycine enolate equivalent. For instance, a protected form of this compound can be treated with a strong base to form an enolate, which can then be reacted with an alkyl halide to introduce a new side chain. The synthesis of α-alkenyl amino acid derivatives can be achieved through methods like N-H insertion reactions of vinyldiazoacetates. rsc.org Another strategy involves the use of nickel-catalyzed cross-electrophile coupling of a protected α-pivaloyloxy glycine derivative with vinyl or aryl halides. nih.gov

These modifications can significantly impact the biological activity of the resulting compounds. For instance, the introduction of different amino acid moieties to a scaffold can be a strategy in drug design. rsc.orgnih.gov

Development of N-Alkyl/Aryl Analogues

Alkylation or arylation at the nitrogen atoms of the urea linkage or the glycine nitrogen (if unprotected) offers another avenue for creating structural diversity. N-alkylation can increase the lipophilicity of the molecule, which may affect its membrane permeability and metabolic stability.

The synthesis of N-alkyl analogues can be achieved through various methods. One common approach involves the reductive amination of an appropriate aldehyde with the parent amino acid derivative. Alternatively, direct alkylation of the N-H group can be performed using an alkyl halide in the presence of a base. For the synthesis of N-aryl derivatives, methods such as the Buchwald-Hartwig amination can be employed, which involves the palladium-catalyzed coupling of an aryl halide with the amine. The synthesis of N-aryl β-amino alcohols has been reported via a three-component coupling of aziridines, arynes, and water. aalto.fi

Stereoselective Synthesis of Chiral Analogues

When the glycine moiety is modified to introduce a chiral center, the stereoselective synthesis of a specific enantiomer or diastereomer becomes a critical consideration. The three-dimensional arrangement of atoms can have a profound impact on the biological activity of the molecule.

Enantioselective Methodologies for Chiral Centers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymes.

A common approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral 1,4-benzodiazepine-2,5-diones have been used as chiral templates for the enantioselective synthesis of α-amino acids.

Catalytic enantioselective methods are highly sought after as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. For instance, the enantioselective synthesis of α-alkenyl α-amino acids has been achieved using a cooperative catalysis system involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org Another example is the use of a chiral (S)-oxazaborolidine catalyst for the enantioselective reduction of trichloromethyl ketones, which are precursors to α-amino acids. nih.gov

Diastereoselective Synthetic Approaches

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. This is often achieved by taking advantage of the steric and electronic properties of the existing stereocenter(s) to influence the formation of a new one.

For instance, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles has been shown to proceed with varying degrees of diastereoselectivity. In the synthesis of multisubstituted allylic amino acid derivatives, the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates has been reported to yield high diastereoselectivities. aalto.fi The diastereoselective synthesis of vicinal amino alcohols, a common structural motif, can be achieved starting from amino acids, though controlling the stereoselectivity can be challenging.

Preparation of Hybrid Molecules and Conjugates of this compound

The strategic design of hybrid molecules and conjugates incorporating the this compound scaffold represents a significant area of research in medicinal chemistry. This approach aims to combine the structural features of this compound with other pharmacologically active moieties to create novel entities with potentially enhanced therapeutic profiles, improved pharmacokinetic properties, or targeted delivery capabilities. The synthesis of these hybrid molecules typically involves the formation of a stable covalent linkage between the this compound core and a selected bioactive molecule, which can range from small heterocyclic compounds to larger biomolecules such as peptides.

The primary rationale for creating such hybrids is the principle of molecular hybridization, which posits that the resulting conjugate may exhibit synergistic effects or a combination of the biological activities of its constituent parts. mdpi.com For instance, conjugating a known drug molecule to this compound could modulate its solubility, bioavailability, and metabolic stability. mdpi.com

The synthetic strategies employed for the preparation of these conjugates are diverse and depend on the functional groups available on both the this compound derivative and the molecule to be conjugated. The carboxylic acid group of this compound is a key functional handle for conjugation reactions. Standard peptide coupling methodologies are frequently utilized to form an amide bond between the carboxylic acid of the this compound scaffold and an amino group present in the target bioactive molecule. nih.govmdpi.com

Synthesis of this compound-Peptide Conjugates

One of the prominent applications of this compound in the design of hybrid molecules is its use as a building block for peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved stability against enzymatic degradation and better oral bioavailability. The this compound moiety can be incorporated into a peptide sequence, effectively replacing a natural amino acid residue.

The synthesis of these peptide conjugates generally follows solid-phase peptide synthesis (SPPS) protocols. In a typical approach, the this compound unit, with its amino group suitably protected (e.g., with an Fmoc group), is coupled to a growing peptide chain on a solid support. The carboxylic acid of the this compound is activated using standard coupling reagents to facilitate the formation of a peptide bond with the N-terminal amino group of the resin-bound peptide.

Conjugate TypeSynthetic StrategyKey ReagentsMoiety Attached
Peptide ConjugateSolid-Phase Peptide Synthesis (SPPS)Fmoc-protected this compound, Coupling reagents (e.g., HBTU, HATU), Solid support (e.g., Rink amide resin)Peptide chain
Bioactive Heterocycle ConjugateAmide bond formationCarbodiimides (e.g., EDC, DCC), Activating agents (e.g., HOBt, NHS)Amino-containing heterocyclic drug

Preparation of Hybrid Molecules with Bioactive Compounds

Beyond peptides, this compound can be conjugated to a variety of other bioactive molecules, such as anti-inflammatory, antimicrobial, or anticancer agents, to create novel hybrid drugs. nih.gov The primary prerequisite for such conjugation is the presence of a reactive functional group on the bioactive molecule that can form a covalent bond with the carboxylic acid of the this compound. Amino groups are particularly suitable for this purpose, allowing for the formation of a stable amide linkage.

The synthesis of these hybrid molecules is typically carried out in solution phase. The carboxylic acid of this compound is activated in situ using a coupling agent, such as a carbodiimide (B86325), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more reactive intermediate and minimize side reactions. This activated species is then reacted with the amino-containing bioactive compound to yield the desired conjugate.

For example, a hypothetical synthesis of a conjugate between this compound and an amino-containing coumarin (B35378) derivative, which are known for their diverse biological activities, would involve the following steps: nih.gov

Protection of any reactive functional groups on the coumarin derivative, if necessary.

Activation of the carboxylic acid of this compound using a coupling reagent.

Reaction of the activated this compound with the amino-functionalized coumarin.

Purification of the resulting conjugate, typically by chromatography.

The successful synthesis and characterization of these hybrid molecules and conjugates open up new avenues for the development of novel therapeutic agents with tailored properties. The this compound scaffold provides a versatile platform for the application of molecular hybridization strategies in drug discovery.

Advanced Spectroscopic Analysis and Structural Elucidation of Anilinocarbonyl Amino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules in solution. uobasrah.edu.iq For [(anilinocarbonyl)amino]acetic acid, both ¹H and ¹³C NMR, along with two-dimensional methods, provide invaluable data for a complete structural assignment.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the various protons within the molecule. The aromatic protons of the anilino group typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic of substituted benzene (B151609) rings. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid show a distinct signal, often a singlet or a finely split multiplet depending on the solvent and its interaction with the neighboring nitrogen atom. The protons of the N-H groups of the urea (B33335) moiety and the amino acid nitrogen, along with the carboxylic acid proton (OH), are also observable. Their chemical shifts are sensitive to solvent, concentration, and temperature due to their involvement in hydrogen bonding.

Detailed research findings on derivatives show that substitution on the aniline (B41778) ring can significantly influence the chemical shifts of the aromatic protons. For instance, electron-withdrawing groups tend to shift the signals of ortho and para protons downfield, while electron-donating groups cause an upfield shift.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.0 - 7.6Multiplet
Methylene (CH₂)~4.0Singlet/Multiplet
Amide (NH-CO)Variable (often broad)Singlet
Carboxylic Acid (COOH)Variable (often broad)Singlet

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering deeper insight into its symmetry and electronic environment. pressbooks.pub In this compound, distinct signals are expected for the carbonyl carbons of the urea and carboxylic acid groups, the aromatic carbons, and the aliphatic methylene carbon. The carbonyl carbons are typically found in the most downfield region of the spectrum (170-220 ppm) due to the deshielding effect of the double-bonded oxygen. pressbooks.pub The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the amino substituent. The methylene carbon signal appears in the aliphatic region of the spectrum. The analysis of ¹³C NMR spectra of amino acids and their derivatives is a well-established method for structural confirmation. steelyardanalytics.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (Urea, C=O)~155 - 165
Carbonyl (Acid, C=O)~170 - 180
Aromatic (C-NH)~135 - 145
Aromatic (ortho, meta, para)~115 - 130
Methylene (CH₂)~40 - 50

To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of the methylene (CH₂) group and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is instrumental in connecting the different functional groups. For example, correlations would be expected between the NH protons and the carbonyl carbons, as well as between the methylene protons and the adjacent carbonyl and nitrogen-bearing carbons. The use of such 2D NMR experiments is standard practice for the complete spectral assignment of complex organic molecules, including amino acid derivatives. scispace.com

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of chemical bonds. nih.gov These methods are particularly sensitive to hydrogen bonding interactions.

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its various functional groups.

N-H Stretching: The N-H stretching vibrations of the amide and amino groups typically appear in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding.

O-H Stretching: The O-H stretching vibration of the carboxylic acid group is usually a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. This broadness is a hallmark of the strong hydrogen bonding associated with carboxylic acid dimers.

C=O Stretching: The carbonyl (C=O) stretching vibrations are strong and characteristic. The urea carbonyl typically absorbs around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl appears at a higher frequency, around 1700-1730 cm⁻¹. The positions of these bands are sensitive to the electronic environment and hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are found in the 1200-1350 cm⁻¹ range.

Vibrational assignments are often supported by computational methods like Density Functional Theory (DFT) to provide a more detailed understanding of the normal modes of vibration. researchgate.net

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide/Amino)Stretching3200 - 3400
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
C-H (Aromatic/Aliphatic)Stretching2850 - 3100
C=O (Carboxylic Acid)Stretching1700 - 1730
C=O (Urea)Stretching1650 - 1680
C=C (Aromatic)Stretching1450 - 1600
N-H (Amide)Bending1510 - 1570

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the N-H of the urea moiety and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid OH and a nitrogen or oxygen atom. The presence and strength of such intramolecular hydrogen bonds can be inferred from spectroscopic data. researchgate.netnih.gov

In the IR spectrum, the formation of an intramolecular hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the stretching vibration of the donor group (e.g., N-H or O-H). researchgate.net The magnitude of this shift can be correlated with the strength of the hydrogen bond.

In NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond is often significantly downfield. nih.gov Furthermore, studies on related systems have shown that the presence of intramolecular hydrogen bonds can be confirmed by observing through-space scalar couplings in the NMR spectrum, for example, between the hydrogen and the acceptor atom (if it is NMR active, like ¹⁵N or ¹⁹F). nih.gov The strength of these interactions can also be probed by studying the temperature dependence of the chemical shifts of the labile protons. The formation of strong hydrogen-bonded networks can significantly influence the properties of materials. mdpi.com The study of glycine (B1666218) and its derivatives often involves analyzing the effects of hydrogen bonding on their vibrational spectra. researchgate.netnih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Crystallography (SCXRD) stands as the definitive method for determining the absolute structure of a molecule. mdpi.com This technique provides an unambiguous, three-dimensional model of how atoms are arranged in the crystal lattice. For a molecule like this compound, an SCXRD analysis would reveal critical structural parameters, including the planarity of the urea group, the conformation of the link between the phenyl ring and the acetic acid moiety, and the intricate network of intermolecular hydrogen bonds involving the N-H donors and the C=O and COOH acceptors.

While a specific crystal structure for this compound is not publicly available as of this writing, a hypothetical analysis would yield a set of crystallographic parameters. These parameters provide a unique fingerprint for the crystalline solid.

Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis of this compound. This table is illustrative and represents the type of data that would be generated from a single crystal X-ray diffraction experiment.

ParameterHypothetical ValueDescription
Chemical FormulaC9H10N2O3The elemental composition of the molecule.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁/cThe specific symmetry group describing the arrangement of molecules within the unit cell.
a (Å)10.5The length of the 'a' axis of the unit cell.
b (Å)5.2The length of the 'b' axis of the unit cell.
c (Å)16.8The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)98.5The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)907.2The total volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data allows for the precise calculation of intramolecular distances and angles, as well as the characterization of supramolecular structures formed through hydrogen bonding or π-π stacking, which are anticipated to be significant in this molecule.

Powder X-ray Diffraction for Polymorphic Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. mdpi.com These different forms, known as polymorphs, can exhibit distinct physical properties, including solubility, stability, and melting point. For pharmaceutical compounds, controlling polymorphism is critical as it can directly impact bioavailability. mdpi.comrigaku.com Phenylurea derivatives and carboxylic acids are classes of compounds known to exhibit polymorphism due to their capacity to form varied and robust hydrogen-bonding networks.

Powder X-ray Diffraction (PXRD) is the primary analytical technique used to identify and quantify polymorphic forms. rigaku.comrigaku.com Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified. rigaku.com

A polymorph screening of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD. The presence of different peak positions in the diffraction patterns would indicate the formation of different polymorphs.

Table 2: Representative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of this compound. This table illustrates how PXRD data can distinguish between different crystalline forms. The 2θ values represent characteristic diffraction peaks.

Characteristic Peaks for Form I (2θ°)Characteristic Peaks for Form II (2θ°)
8.19.5
12.311.2
16.216.5
19.820.1
24.525.3
28.029.0

The differences in peak positions reflect the different d-spacings (interplanar distances) within the crystal lattices of Form I and Form II, providing clear evidence of polymorphism.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy (for chiral analogues)

Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different energy levels.

UV-Vis Spectroscopic Characterization of Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. The electronic transitions in a molecule like this compound are associated with its chromophores: the phenyl ring and the carbonyl groups of the urea and carboxylic acid. wikipedia.org

The expected electronic transitions are:

π → π* Transitions: These high-intensity transitions occur in the phenyl ring and the C=O double bonds. The phenyl ring typically shows two such bands, an intense E-band (ethylenic) and a weaker B-band (benzenoid). wikipedia.org

n → π* Transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding lone pair (n) on the oxygen or nitrogen atoms to an anti-bonding π* orbital of a carbonyl group. libretexts.orglibretexts.org These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. libretexts.org

Table 3: Expected Electronic Transitions for this compound.

Transition TypeOrbitals InvolvedChromophoreExpected Wavelength Region
π → ππ (aromatic) → π (aromatic)Phenyl Ring~180-210 nm (E-band), ~250-270 nm (B-band)
π → ππ (C=O) → π (C=O)Urea Carbonyl< 200 nm
n → πn (O, N) → π (C=O)Urea Carbonyl> 220 nm
n → πn (O) → π (C=O)Carboxylic Acid> 210 nm

The exact position and intensity of these absorption bands can be influenced by the solvent polarity, which can stabilize or destabilize the ground and excited states differently. wikipedia.org

Chiroptical Property Analysis and Conformational Correlation via CD Spectroscopy

This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal. However, the introduction of a chiral center would create a chiral analogue that could be studied by CD spectroscopy. For instance, if the glycine moiety were replaced with a chiral amino acid such as L-alanine, the resulting molecule, (S)-2-[(anilinocarbonyl)amino]propanoic acid, would be chiroptical.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional structure and conformation of molecules. nih.gov For a chiral ureido acid derivative, the CD spectrum would provide valuable information:

Absolute Configuration: The sign of the CD bands (positive or negative Cotton effects) can often be correlated with the absolute configuration (R/S) of the stereocenter.

Conformational Analysis: The conformation of the molecule in solution, particularly the rotational freedom around single bonds, strongly influences the CD spectrum. Hydrogen bonding, which is a key feature of urea-containing molecules, can lock the molecule into specific conformations, leading to distinct and intense CD signals. rsc.org Changes in the CD spectrum upon addition of solvents that disrupt hydrogen bonds can reveal details about the solution-state assembly and conformation. nih.gov

A chiral analogue of this compound would be expected to show CD signals corresponding to its electronic transitions.

Table 4: Representative CD Spectroscopic Data for a Hypothetical Chiral Analogue, (S)-2-[(Anilinocarbonyl)amino]propanoic acid. This table is illustrative of the data obtained from a CD experiment.

Wavelength (nm)Δε (L·mol⁻¹·cm⁻¹)Associated Transition
~260+1.5π → π* (B-band)
~225-2.3n → π* (Urea)
~205+5.0π → π* (E-band)

The signs and magnitudes of the molar circular dichroism (Δε) at different wavelengths provide a detailed picture of the molecule's chiroptical properties, which are directly linked to its stereochemistry and preferred solution-state structure. nih.govacs.org

Computational Chemistry and Theoretical Modeling of Anilinocarbonyl Amino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and energetic properties of molecules. These methods offer a detailed picture of electron distribution and molecular orbital energies, which are crucial for understanding reactivity and stability.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of N-phenyl-N'-carboxymethylurea, the class of compounds to which [(Anilinocarbonyl)amino]acetic acid belongs. DFT studies, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a robust understanding of the molecule's electronic structure. These calculations are instrumental in determining key quantum chemical parameters.

Key findings from DFT studies indicate that the presence and position of substituent groups on the phenyl ring can significantly influence the electronic properties and the energetic stability of the molecule. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in defining the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of the compound.

Table 1: Calculated Quantum Chemical Parameters for this compound Derivatives

Parameter Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
Energy Gap (ΔE) Data not available in search results
Dipole Moment Data not available in search results

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives on the molecular properties of this compound and related structures. Ab initio calculations, based on first principles without empirical parameters, can provide highly accurate data, though at a greater computational cost. Semi-empirical methods, which incorporate some experimental data, offer a faster, albeit less precise, means of exploring molecular characteristics. These methods can be used to calculate properties such as molecular orbital energies and electronic spectra, which can then be compared with experimental data to validate the computational models.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and the energy associated with them.

To identify the most stable conformations of this compound, researchers employ various theoretical conformational search methodologies. A common approach involves a systematic scan of the potential energy surface (PES) by rotating key single bonds (dihedral angles). For this molecule, the critical rotations are around the C-N bonds of the urea (B33335) bridge and the C-C bond of the acetic acid side chain. By performing these scans, a detailed map of the conformational landscape can be constructed, revealing the low-energy, and therefore most probable, conformations.

The relative stability of different conformers is largely determined by a balance of intramolecular interactions. In this compound, intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. For example, a hydrogen bond can form between the N-H group of the urea moiety and the carbonyl oxygen of the acetic acid group, creating a pseudo-ring structure.

The surrounding environment, particularly the solvent, can significantly alter the conformational preferences of a molecule. Computational models can simulate these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. Furthermore, solvents capable of hydrogen bonding can compete with intramolecular hydrogen bonds, potentially leading to a shift in the conformational equilibrium towards more open structures. Understanding these solvent effects is critical for predicting the behavior of the molecule in different chemical and biological environments.

Molecular Dynamics Simulations and Computational Spectroscopy

Molecular dynamics (MD) simulations and computational spectroscopy are powerful tools for understanding the intricate details of molecular motion and the interaction of molecules with electromagnetic radiation.

Molecular dynamics simulations offer a window into the dynamic nature of this compound in a solution, revealing how it folds, unfolds, and interacts with its solvent environment. These simulations can map out the free-energy profiles of protonation-deprotonation reactions, which are crucial for understanding the acid-base chemistry of amino acid derivatives in aqueous solutions. nih.gov By employing methods like ab initio Car-Parrinello molecular dynamics coupled with metadynamics sampling, researchers can accurately estimate properties like pKa values. nih.gov The simulations typically involve solvating the molecule within multiple hydration shells to accurately capture the solvent effects. nih.gov

The conformational landscape of amino acid derivatives is often complex, with numerous possible transition states between different conformers. nih.gov Computational studies can identify these transition structures and calculate the energy barriers for interconversion. nih.gov Force fields used in these simulations are continuously being refined to better reproduce experimental data, with modern polarizable force fields showing improved accuracy. nih.gov However, errors in calculated conformational interconversion barriers can still be significant, potentially affecting the predicted rates of transitions by several orders of magnitude. nih.gov

Table 1: Key Aspects of Molecular Dynamics Simulations for Amino Acid Derivatives

Simulation AspectDescriptionRelevance to this compound
Force Field A set of parameters describing the potential energy of a system of particles.Crucial for accurately modeling the inter- and intramolecular interactions. Polarizable force fields are expected to provide more accurate results for this polar molecule. nih.govmdpi.com
Solvent Model Explicit or implicit representation of the solvent.Explicit water models are necessary to accurately capture hydrogen bonding and solvation effects on the conformation and dynamics. nih.gov
Sampling Method Techniques like metadynamics or umbrella sampling to explore the conformational space.Essential for overcoming energy barriers and exploring different conformational states and reaction pathways. nih.gov
Simulation Time The duration of the simulation.Longer simulation times (nanoseconds to microseconds) are often required to observe significant conformational transitions and ensure adequate sampling. mdpi.com

Theoretical models are indispensable for the prediction and interpretation of various spectroscopic data, including infrared (IR), Raman, and near-infrared (NIR) spectra. By performing quantum chemical calculations, it is possible to compute vibrational frequencies and intensities, which can then be compared with experimental spectra. researchgate.netnih.gov

For instance, density functional theory (DFT) and Hartree-Fock (HF) methods are commonly used to calculate harmonic vibrational wavenumbers. researchgate.net The calculated values, particularly from DFT, often show good agreement with experimental data, although discrepancies can arise due to the calculations being performed for the gaseous phase while experiments are typically conducted in the solid phase. researchgate.net Anharmonic vibrational analysis, using methods like generalized second-order vibrational perturbation theory (GVPT2), can provide even more accurate predictions, especially for NIR spectra which are dominated by overtones and combination bands. nih.govresearchgate.net

These computational approaches allow for detailed band assignments in the experimental spectra. researchgate.net For example, in a molecule with similar functional groups, various stretching, bending, and torsional modes can be identified and assigned to specific vibrational frequencies observed in the IR and Raman spectra. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Phenylurea (a related structure)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (DFT)Experimental Wavenumber (cm⁻¹) (IR)
NH Stretching~3400-3500~3400-3500
C=O Stretching~1650~1650
C-N Stretching~13201320
Phenyl Ring C-H Stretching>3000>3000
Phenyl Ring Stretching1602, 1588, 1498, 1442, 13471602, 1588, 1498, 1442, 1347

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate the mechanisms of chemical reactions.

The characterization of transition states is fundamental to understanding reaction kinetics. Computational methods, such as those based on Møller-Plesset perturbation theory (MP2), can be used to locate and characterize the transition state structures for reactions involving molecules like this compound. mdpi.com For example, in the cyclization of a related compound, phthalanilic acid, the transition state for the intramolecular nucleophilic attack of the amide nitrogen onto the carboxyl carbon was computationally identified. mdpi.com The energy of this transition state relative to the reactant complex determines the activation barrier of the reaction step. mdpi.com Such calculations can reveal the detailed geometric and energetic features of the transition state, providing insights into the factors that influence the reaction rate. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. libretexts.orgyoutube.com

For this compound, FMO theory can be applied to predict its reactive sites. The energy and spatial distribution of the HOMO and LUMO can indicate which atoms are most likely to be involved in electron donation and acceptance during a chemical reaction. The interaction between the HOMO of one reactant and the LUMO of another is central to predicting the feasibility and outcome of a reaction. wikipedia.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding molecular reactivity and intermolecular interactions. chemrxiv.org The MEP is a real space property that maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H protons, indicating sites for nucleophilic attack. MEP analysis can be a strong predictor of substituent effects on chemical reactions and can be used to understand noncovalent interactions, which are crucial in biological systems. chemrxiv.orgnih.gov

Biomolecular Interactions and Mechanistic Studies of Anilinocarbonyl Amino Acetic Acid in Biological Systems Mechanistic Focus

Enzyme Interaction Mechanisms

Substrate Recognition and Binding Site Characterization

No research data was found that characterizes the substrate recognition or defines the binding site of [(Anilinocarbonyl)amino]acetic acid within any enzyme.

Mechanistic Modulation of Enzyme Catalysis

There are no available studies detailing how this compound mechanistically modulates the catalytic activity of any enzyme.

Protein Interaction Dynamics

Structural Basis of Non-Covalent Binding to Proteins

Specific studies elucidating the structural basis of non-covalent binding of this compound to proteins are not present in the available scientific literature.

Impact on Protein Conformational Stability or Dynamics (mechanistic focus)

No research was identified that investigates the mechanistic impact of this compound on the conformational stability or dynamics of proteins.

Receptor Binding Studies

No receptor binding studies for this compound have been reported in the scientific literature.

Characterization of Ligand-Receptor Interactions (e.g., glycine (B1666218) site antagonists, mechanistic binding)

The primary mechanism of action for many phenylurea-substituted amino acids is competitive antagonism at the glycine binding site of the NMDA receptor. This receptor is a crucial component of excitatory neurotransmission in the central nervous system. For the NMDA receptor to become active, it requires the binding of both the primary agonist, glutamate, and a co-agonist, which is typically glycine or D-serine. By binding to the glycine site, antagonists prevent the co-agonist from binding, thereby inhibiting receptor activation and the subsequent influx of calcium ions.

Studies on related compounds, such as certain quinoline (B57606) derivatives, have shown that they act as competitive antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor. These antagonists displace the binding of radiolabeled glycine site ligands, confirming their interaction with this specific site. The affinity of these antagonists can be quantified using radioligand binding assays, which determine the inhibitor constant (Ki) or the concentration required to inhibit 50% of specific binding (IC50).

Table 1: Illustrative Binding Affinities of Glycine Site Antagonists at the NMDA Receptor

Compound ClassExample CompoundBinding Affinity (Ki or IC50)Receptor Subtype Selectivity
Quinoxalinedione DerivativesDCQX18 nM (IC50)Non-selective
Kynurenic Acid Derivatives7-Chlorokynurenic Acid0.58 µM (Ki)Non-selective
Triazoloquinoxalinone DerivativesTK4021-63 nM (Kb)GluN1/N2 selective

This table presents representative data for classes of compounds structurally or functionally related to this compound to illustrate the range of binding affinities observed for glycine site antagonists. Data for this compound itself is not available.

Stereochemical Influence on Binding Affinity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its receptor. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and selectivity. In the context of this compound, the core structure is based on glycine, which is achiral. However, substitutions on the phenyl ring or the amino acid backbone could introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers).

While specific studies on the stereochemistry of this compound are not available, the principles of stereoselective binding are well-established for other NMDA receptor antagonists. For many classes of chiral ligands, one enantiomer often exhibits significantly higher affinity for the receptor than the other. This is because the binding pocket of the receptor is itself chiral, being composed of asymmetrically arranged amino acid residues. A "chiral recognition" occurs, where one enantiomer fits more snugly into the binding site, allowing for more favorable intermolecular interactions.

For instance, in studies of other amino acid-based antagonists, the stereochemistry at the alpha-carbon is often critical for potent activity. The (R)- or (S)-configuration can determine whether the molecule acts as an agonist, a partial agonist, or an antagonist. This stereochemical preference arises from the specific orientation required for the functional groups of the ligand to interact with key residues in the receptor's binding site.

The phenylurea moiety of this compound also has conformational flexibility. The rotational barriers around the various single bonds can lead to different conformers. It is likely that only a specific, low-energy conformation of the molecule is recognized by the receptor. The substitution pattern on the aniline (B41778) ring can influence this preferred conformation and, consequently, the binding affinity.

Table 2: Hypothetical Influence of Stereochemistry on Binding Affinity

CompoundStereoisomerPostulated Binding Affinity (Relative)Rationale
Chiral derivative of this compound(R)-enantiomerHighThe spatial arrangement of the substituent may allow for optimal interaction with a specific sub-pocket in the glycine binding site.
Chiral derivative of this compound(S)-enantiomerLowThe alternative spatial arrangement may lead to steric hindrance with amino acid residues in the binding site, preventing a high-affinity interaction.

This table is a hypothetical illustration of how stereochemistry could influence the binding affinity of a chiral derivative of this compound, based on established principles of stereoselectivity in ligand-receptor interactions.

Applications in Organic Synthesis and Advanced Materials Science

[(Anilinocarbonyl)amino]acetic acid as a Key Synthetic Intermediate

As a bifunctional molecule, this compound serves as a valuable starting point for the synthesis of more elaborate chemical structures. The presence of the urea (B33335) and carboxylic acid groups allows for a range of chemical transformations.

The structure of this compound is pre-organized for intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. researchgate.netresearchgate.net A primary application is in the synthesis of hydantoin (B18101) derivatives. Specifically, N-substituted ureido-acetic acids can undergo cyclization to form hydantoin-3-acetic acids. koreascience.kracs.org This transformation is a key step in creating a class of compounds with potential biological activities. koreascience.kr The general approach involves the cyclization of α-ureido esters or acids, often under basic conditions, to furnish the five-membered hydantoin ring. organic-chemistry.org

Furthermore, urea derivatives are crucial starting materials for the synthesis of quinazolinones, another important class of heterocyclic compounds. researchgate.netnih.govbenthamscience.comrsc.org One-pot, multi-component reactions often utilize a urea or thiourea (B124793) source to build the quinazolinone core. nih.gov this compound can be envisioned as a precursor in such syntheses, providing the necessary N-C(O)-N fragment for the construction of the pyrimidinone ring fused to a benzene (B151609) ring.

Table 1: Examples of Heterocyclic Systems Derived from Urea-Acetic Acid Precursors

Precursor Type Heterocyclic Product Key Reaction Type Reference(s)
N-Arylureido-acetic acid Hydantoin-3-acetic acid Intramolecular Cyclization koreascience.kr, acs.org
Phenylurea derivative Quinazolin-4(3H)-one Condensation/Cyclization benthamscience.com, researchgate.net
α-Ureido ester 5-Substituted Hydantoin Base-mediated Cyclization organic-chemistry.org
Urea/Aldehyde/Amine Quinazoline derivative Multi-component Reaction rsc.org, nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into larger, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The phenylurea moiety is a powerful and well-studied functional group for directing self-assembly.

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. nih.gov The well-defined hydrogen bonding capabilities of the phenylurea group make it an excellent recognition site for complementary guests, particularly anions or neutral molecules with hydrogen bond acceptor sites. nih.gov The combination of the urea N-H donors and the carboxylic acid can create a specific binding pocket. By modifying the structure, hosts can be designed to selectively bind certain guests. For example, ureidopyrimidine derivatives have been studied for their ability to bind other heterocyclic molecules through multiple hydrogen bonds. nih.gov The binding event can be detected by various analytical methods, and the strength of the interaction (association constant) can be quantified. nih.gov This principle is fundamental to the development of chemical sensors and molecular recognition systems. researchgate.net

Integration into Advanced Materials

The robust self-assembly properties and reactive nature of this compound and related phenylurea compounds allow for their incorporation into functional materials. These materials can range from soft gels to thermally stable polymers.

Phenylurea-containing polymers have been synthesized for various applications. For instance, phenylurea-formaldehyde (PUF) resins can be prepared through polycondensation. nih.gov These polymers can then be used to form complexes with metal ions, resulting in materials with enhanced thermal stability and antimicrobial properties. nih.gov The specific interactions between the polymer and metal ions, such as copper(II), have been shown to yield the highest stability and biological activity. nih.gov

The phenylurea group's ability to form extensive hydrogen-bonded networks is also exploited in the creation of supramolecular polymers and gels. mdpi.comrsc.org These materials are held together by non-covalent bonds, which can impart stimuli-responsive properties. Furthermore, porous organic polymers incorporating phenylurea functionalities have been developed for applications such as solid-phase extraction of environmental contaminants. nih.gov The adsorption capability of these materials relies on a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions between the polymer framework and the target analytes. nih.gov The integration of BNC and aloe vera in adhesive formulations leverages the synergistic interplay between nanofibrillar reinforcement and polysaccharide adhesion, potentially yielding bio-based adhesives with competitive performance metrics relative to their synthetic counterparts. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Hydantoin-3-acetic acid
Quinazolin-4(3H)-one
Phenylurea
Carboxylic acid
Urea
Thiourea
Hydantoin
Quinazolinone
Phenylurea-formaldehyde

Design of Organic Frameworks and Polymeric Systems

The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on building blocks, or ligands, that can connect in a predictable, repeating manner to form porous, crystalline structures. rsc.orgnih.gov Amino acids and their derivatives are recognized as valuable, biocompatible ligands for creating bio-MOFs. nih.govuab.cat The carboxylic acid and amino groups of amino acids provide versatile coordination sites for binding with metal centers. nih.gov

Theoretically, this compound could serve as an organic linker in such frameworks. Its carboxylate group could coordinate with metal ions to form the nodes of a MOF. Furthermore, the two N-H groups of the urea moiety and the remaining N-H of the glycine (B1666218) backbone are strong hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. This functionality could direct the self-assembly of the frameworks, reinforce the structure through intramolecular and intermolecular hydrogen bonding, and potentially influence the framework's porosity and guest-adsorption properties.

In polymer science, molecules containing glycine are explored for creating advanced materials. For instance, N-aryl glycines can act as initiators for various types of polymerization. rsc.org Glycine-rich polypeptides that mimic natural proteins can be synthesized and may form structures like nanoparticles or hydrogels. nih.gov The carboxylic acid of this compound could be used for incorporation into polyester (B1180765) or polyamide chains through condensation polymerization. The pendant phenylurea group would then impart specific properties to the polymer backbone, such as enhanced thermal stability or specific intermolecular interactions governed by hydrogen bonding. However, specific research documenting the use of this compound as a monomer is not available in the reviewed literature.

Bio-inspired Materials Engineering

Bio-inspired materials engineering seeks to mimic designs and principles from nature to create novel materials with advanced functions. youtube.com Nature utilizes specific molecular recognition and self-assembly, often mediated by non-covalent interactions like hydrogen bonding, to build complex and functional architectures.

The ureido-acetic acid structure within this compound is a bio-inspired motif. The urea group is a simple analogue of the peptide bond in its ability to form strong, directional hydrogen bonds. This property is fundamental to the structure of proteins and DNA. In theory, materials incorporating this compound could be designed to self-assemble into higher-order structures, such as fibers, gels, or films, mimicking biological self-assembly. These materials could have applications in areas like tissue engineering or controlled release, where biocompatibility and predictable molecular interactions are crucial. While glycine itself is used for modifying polymers and labeling proteins nih.gov, the specific contribution of the anilinocarbonyl group in a bio-inspired context has not been detailed in the available research.

Future Directions and Emerging Research Avenues for Anilinocarbonyl Amino Acetic Acid

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of [(Anilinocarbonyl)amino]acetic acid and related phenylurea compounds is increasingly focused on environmentally benign and efficient methods, moving away from hazardous reagents like phosgene.

A primary goal is the development of phosgene-free synthetic routes. researchgate.net Promising alternatives include palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) derivatives. researchgate.net This approach, along with the potential utilization of carbon dioxide (CO2) as a renewable C1 feedstock, aligns with the core principles of green chemistry by replacing toxic inputs with more sustainable ones. researchgate.net

Advanced Computational and Data-Driven Approaches in Compound Design

The design and optimization of novel derivatives of this compound are being revolutionized by computational and data-driven techniques. These in silico methods accelerate the discovery process, reduce costs, and enable the creation of molecules with highly specific properties.

Molecular docking is a central tool, allowing researchers to simulate and predict how phenylurea compounds bind to biological targets. This has been successfully used to design inhibitors for a range of enzymes and receptors, including Fibroblast Growth Factor Receptor 1 (FGFR1), Indoleamine 2,3-dioxygenase (IDO1), and Checkpoint Kinase 1 (CHK1). nih.govnih.govresearchgate.net By visualizing these interactions, scientists can rationally design modifications to the parent structure to enhance potency and selectivity. nih.govresearchgate.net

Beyond binding prediction, computational models are used to estimate crucial pharmacokinetic properties. For instance, calculating parameters like the partition coefficient (Log P) helps predict a compound's ability to cross biological barriers, such as the blood-brain barrier, which is critical for developing drugs targeting the central nervous system. nih.gov

Exploration of Novel Mechanistic Paradigms in Bio-Organic Chemistry

While phenylurea compounds are known for certain biological activities, such as the inhibition of photosynthesis in herbicides, future research aims to uncover and exploit new mechanisms of action for therapeutic and other applications. nih.gov The ability of the urea (B33335) functional group to act as a potent hydrogen bond donor and acceptor is fundamental to its interaction with a wide array of biological targets. nih.gov

Modern analytical techniques are revealing previously unknown biological roles. The use of transcriptomics (studying the complete set of RNA transcripts) and in silico analyses like ToxCast™ has suggested that some phenylureas may have modes of action beyond their primary targets. nih.govresearchgate.net For example, research has pointed towards potential new targets in pathways related to steroid biosynthesis, cholesterol metabolism, and the activation of the pregnane (B1235032) X receptor. nih.gov

This has spurred the design of phenylurea derivatives that act on novel therapeutic targets. Researchers have successfully developed compounds that inhibit enzymes such as soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation, and IDO1, a target for cancer immunotherapy. nih.govnih.gov The discovery of phenylurea-based inhibitors for FGFR1 has opened avenues for treating metastatic cancers. nih.gov This exploration extends to designing compounds that can interact with multiple targets simultaneously, a strategy that could be effective for complex multifactorial diseases like type 2 diabetes. researchgate.net

Innovative Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structural and chemical properties of the this compound scaffold are paving the way for its use in cutting-edge applications beyond traditional pharmacology.

In chemical biology, derivatives are being developed as highly specific molecular probes to investigate complex biological systems. By designing selective inhibitors for enzymes like IDO1 or acid ceramidase, these compounds can be used to dissect cellular pathways and validate new drug targets. nih.govacs.org The urea scaffold's chemistry allows for fine-tuning, leading to the creation of potent and stable covalent inhibitors that can permanently modify their target, offering advantages in both research and therapeutic contexts. acs.org In a remarkable display of innovation, the formation of a urea-based byproduct from a carbodiimide (B86325) fuel has been used to power the unidirectional rotation of a synthetic molecular motor, demonstrating a novel application in nanotechnology and catalysis. acs.org

In materials science, the strong hydrogen-bonding capability of the phenylurea moiety is a key feature for creating advanced functional materials. nih.gov There is significant potential for incorporating this compound or its derivatives into polymer backbones. This could lead to the development of "smart" materials with tunable properties, such as self-healing polymers or responsive hydrogels, where the reversible hydrogen bonds of the urea groups allow the material to repair damage or change properties in response to external stimuli. The use of urea-based anion catalysts in ring-opening polymerization highlights the role of this chemical class in advanced polymer synthesis. nih.gov While still an emerging area, the principles suggest that phenylurea compounds could become integral components in the design of next-generation adhesives, coatings, and biomaterials. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing [(anilinocarbonyl)amino]acetic acid derivatives?

Methodological Answer: The synthesis involves sequential nucleophilic additions to diethyl mesoxalate (DEMO). First, react DEMO with acid amides (e.g., 4-methylbenzamide) in the presence of acetic anhydride and molecular sieves 3 Å to form stable N,O-acetals (e.g., 5a–j ). For example, heating DEMO with 4-methylbenzamide (1a ) in acetonitrile at 60°C for 18 hours yields N,O-hemiacetal 2a (92% yield). Subsequent treatment with acetic anhydride under optimized conditions quantitatively generates N,O-acetal 5a (Table 1, ). This protocol accommodates electron-deficient or bulky amides (e.g., pentafluorobenzamide 1c or pivalamide 1h ).

Q. How are intermediates like N,O-acetals and N-acylimines characterized during synthesis?

Methodological Answer: Use 1H/13C NMR to confirm structural features. For example:

  • N,O-acetals (5a–j ) show characteristic signals for ethoxycarbonyl and acetyl groups (e.g., 5a : δ 1.2–1.4 ppm for ethyl groups, δ 2.3 ppm for methyl in 4-methylbenzoyl).
  • N-Acylimines (4a–j ) are identified via in situ NMR after treating N,O-acetals with triethylamine in chloroform-d. Key signals include downfield shifts for imine carbons (e.g., 4a : δ 160–165 ppm in 13C NMR). Note: Avoid silica gel chromatography for unstable intermediates; instead, use extraction or recrystallization.

Advanced Research Questions

Q. How can researchers address instability of intermediates like double adducts (e.g., 6a) during purification?

Methodological Answer: Instability arises from acidic conditions (e.g., silica gel). Mitigation strategies include:

  • Alternative purification: Use neutral solvents (hexane/ethyl acetate) for extraction instead of acidic chromatography.
  • In situ analysis: Monitor decomposition via time-resolved NMR. For example, adduct 6a decomposes to DEMO and amide 1a under acidic conditions (Scheme 4, ).
  • Stabilization: Introduce bulky substituents (e.g., tert-butyl in 5h ) to sterically hinder hydrolysis .

Q. How can reaction conditions be optimized for substrates with low nucleophilicity or steric hindrance?

Methodological Answer:

  • Electron-deficient amides: Increase electrophilicity of DEMO by using microwave heating (140°C) or Lewis acids (BF3·OEt2), though these may require trade-offs in selectivity.
  • Bulky substrates: Use toluene as a solvent at 120°C to enhance reactivity (e.g., 5h with tert-butyl yields 11h at 57% vs. 26% for 5a ) .
  • Data-driven optimization: Refer to Table 2 () for solvent/base combinations (e.g., triethylamine in toluene improves pyrrole addition).

Q. What computational methods explain steric/electronic effects in N-acylimine formation?

Methodological Answer:

  • DFT calculations: Model transition states for elimination steps. For example, steric repulsion between tert-butyl groups in 5h and ethoxycarbonyl groups accelerates acetic acid elimination (Figure 4, ) .
  • Electrostatic potential maps: Compare charge distribution in DEMO vs. N-acylimines to rationalize nucleophilic attack sites. Note: Pair computational results with experimental kinetics (e.g., Arrhenius plots for 5h vs. 5a ) .

Data Contradiction Analysis

Q. How to resolve discrepancies in yields between similar substrates (e.g., 5i vs. 5j)?

Methodological Answer: Contradictions often arise from hidden variables:

  • Hydration interference: Electron-withdrawing groups (e.g., trifluoroacetyl in 5i ) increase susceptibility to hydrolysis, reducing yields (94% for 5i vs. quantitative for 5j ).
  • Analytical limitations: Use LC-MS to detect trace byproducts (e.g., gem-diols from DEMO hydration).
  • Replicate conditions: Ensure strict control of molecular sieve activity and anhydrous solvents.

Methodological Tables

Intermediate Key Reaction ConditionsYield (%)Stability NotesReference
N,O-acetal (5a )DEMO + 4-methylbenzamide, Ac2O, 100°C99Stable under anhydrous conditions
Double adduct (6a )5a + pyrrole, toluene, 120°C26Decomposes on silica gel
α,α-Disubstituted acid (16i )Hydrolysis of 11i with KOtBu/THF87Requires dry THF

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.